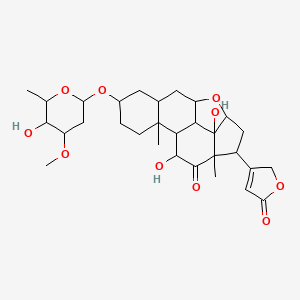
Sarveroside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sarveroside is a cardiac glycoside isolated primarily from the seeds of Strophanthus species, including S. sarmentosus, S. gerrardi, S. amboensis, and S. intermedius . It is structurally classified as a 3-O-D-sarmentosidederivative, with the molecular formulaC₃₀H₄₂O₁₀and a molecular weight of562.656 g/mol. Its crystalline form is obtained via methanol/diethyl ether recrystallization, exhibiting a double melting point (123–126°C and 145°C) and a specific optical rotation of[α]ₙ +12.1°in acetone . This compound is closely associated withsarverogenin, a genin (aglycone) component, and shares biosynthetic pathways with other Strophanthus glycosides .
Preparation Methods
The synthesis of Sarveroside involves several steps, starting from the extraction of Sarverogenin. The glycosylation of Sarverogenin with β-D-sarmentoside is a key step in the preparation of this compound. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process
Chemical Reactions Analysis
Sarveroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.
Substitution: Substitution reactions involving this compound can occur at the glycosidic linkage, where different sugar moieties can be introduced.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Sarveroside is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its role as a natural product with biological activity.
Medicine: this compound has potential pharmacological applications, including its use as a cardiotonic agent due to its structural similarity to other cardenolides.
Mechanism of Action
The mechanism of action of Sarveroside involves its interaction with specific molecular targets, such as the sodium-potassium ATPase enzyme. By inhibiting this enzyme, this compound can exert cardiotonic effects, similar to other cardenolides. This inhibition leads to an increase in intracellular calcium levels, which enhances cardiac muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Panstroside
- Structure : Panstroside, a 3-O-D-digitaloside , shares the same molecular formula (C₃₀H₄₂O₁₀ ) as Sarveroside but differs in the sugar moiety. While this compound contains aD-sarmentose residue, Panstroside is linked toD-digitalose .
- Natural Sources : Panstroside is found in Strophanthus species such as S. intermedius and S. courmontii, overlapping with this compound’s sources .
2.2. Intermediarioside and Inertosido
- Structure : Both compounds, isolated from Strophanthus amboensis, are cardiac glycosides with structural similarities to this compound. They likely differ in hydroxyl group positioning or sugar attachments .
- Functional Role : Like this compound, these glycosides inhibit Na⁺/K⁺ ATPase , enhancing cardiac contractility. However, their potency and toxicity profiles remain unquantified in the provided evidence .
Comparison with Functionally Similar Compounds
3.1. Digitalis Glycosides (e.g., Digoxin)
- Structure : Digoxin (C₄₁H₆₄O₁₄) is a larger molecule with a tri-sugar chain (three digitoxose residues) attached to digitoxigenin, contrasting with this compound’s single sarmentose unit .
- Pharmacology : Both compounds target cardiac function, but digoxin has a narrower therapeutic index and longer half-life due to structural differences affecting metabolism .
3.2. Sarotanosido
- Structure: Isolated from Sarothamnus commutatus, Sarotanosido is a 7-ramno-glucosido derivative of pinocembrin (5,7-dihydroxyflavanone), making it a flavonoid glycoside rather than a cardiac glycoside .
- Function: Unlike this compound, Sarotanosido likely exhibits antioxidant or anti-inflammatory properties, reflecting divergent biosynthetic origins .
Critical Analysis and Limitations
- Structural Data : Detailed NMR or crystallographic data for this compound and its analogs are absent in the provided evidence, limiting precise stereochemical comparisons .
- Taxonomic Overlap: The shared occurrence of this compound and Panstroside in Strophanthus species suggests evolutionary conservation of cardiac glycoside biosynthesis, but gene cluster analyses are needed to confirm this .
Properties
CAS No. |
545-36-8 |
|---|---|
Molecular Formula |
C30H42O10 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
10,16-dihydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-8,12-dimethyl-13-(5-oxo-2H-furan-3-yl)-18-oxapentacyclo[13.2.1.03,8.09,17.012,16]octadecan-11-one |
InChI |
InChI=1S/C30H42O10/c1-13-25(32)19(36-4)11-22(38-13)39-16-5-6-28(2)15(8-16)9-18-23-24(28)26(33)27(34)29(3)17(14-7-21(31)37-12-14)10-20(40-18)30(23,29)35/h7,13,15-20,22-26,32-33,35H,5-6,8-12H2,1-4H3 |
InChI Key |
XYPIGUUTGMMFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5C3C(C(=O)C6(C5(C(O4)CC6C7=CC(=O)OC7)O)C)O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















